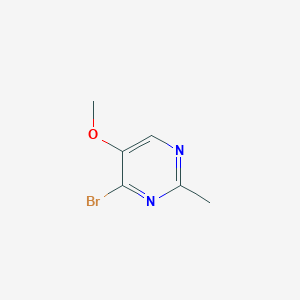
4-Bromo-5-methoxy-2-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-5-methoxy-2-methylpyrimidine: is an organic compound with the molecular formula C6H7BrN2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine The compound is characterized by the presence of a bromine atom at the fourth position, a methoxy group at the fifth position, and a methyl group at the second position of the pyrimidine ring
作用機序
Target of Action
Similar compounds have been used in the synthesis of inhibitors for the p38α mitogen-activated protein kinase . This kinase plays a crucial role in cellular processes such as the release of pro-inflammatory cytokines .
Mode of Action
It’s worth noting that bromo-methylpyrimidine compounds are often used in suzuki–miyaura cross-coupling reactions . In these reactions, the compound acts as an organoboron reagent, participating in a transmetalation process with a palladium (II) complex .
Biochemical Pathways
Compounds synthesized using similar bromo-methylpyrimidines have been used to inhibit the p38α mitogen-activated protein kinase , which is involved in various cellular processes and signaling pathways.
Result of Action
Compounds synthesized using similar bromo-methylpyrimidines have been used to inhibit the p38α mitogen-activated protein kinase , potentially modulating cellular processes such as the release of pro-inflammatory cytokines .
Action Environment
The suzuki–miyaura coupling reactions in which similar compounds participate are known for their mild and functional group tolerant reaction conditions .
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 4-Bromo-5-methoxy-2-methylpyrimidine typically involves the bromination of 5-methoxy-2-methylpyrimidine. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions:
Substitution Reactions: 4-Bromo-5-methoxy-2-methylpyrimidine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methoxy group to a hydroxyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in solvents like ethanol or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol at room temperature.
Major Products Formed:
Substitution: Formation of 4-substituted-5-methoxy-2-methylpyrimidine derivatives.
Oxidation: Formation of 5-methoxy-2-methylpyrimidine-4-carboxylic acid or 5-methoxy-2-methylpyrimidine-4-aldehyde.
Reduction: Formation of 5-methoxy-2-methylpyrimidine or 4-hydroxy-5-methoxy-2-methylpyrimidine.
科学的研究の応用
Chemistry:
4-Bromo-5-methoxy-2-methylpyrimidine is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds, which are of interest in medicinal chemistry and materials science.
Biology and Medicine:
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. These derivatives may exhibit antimicrobial, antiviral, or anticancer properties, making them valuable in drug discovery and development.
Industry:
The compound is used in the synthesis of specialty chemicals and advanced materials. Its derivatives can be employed in the production of agrochemicals, dyes, and polymers, contributing to various industrial applications.
類似化合物との比較
4-Bromo-2-methylpyrimidine: Lacks the methoxy group at the fifth position.
5-Methoxy-2-methylpyrimidine: Lacks the bromine atom at the fourth position.
4-Bromo-5-methyl-2-methylpyrimidine: Has a methyl group instead of a methoxy group at the fifth position.
Uniqueness:
4-Bromo-5-methoxy-2-methylpyrimidine is unique due to the presence of both a bromine atom and a methoxy group on the pyrimidine ring. This combination of substituents imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
4-bromo-5-methoxy-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-4-8-3-5(10-2)6(7)9-4/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKOZEGJTMMGSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(furan-2-yl)methyl]-2-(methylsulfanyl)-N-[(pyridin-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B3015149.png)
![5-chloro-2-methoxy-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B3015150.png)
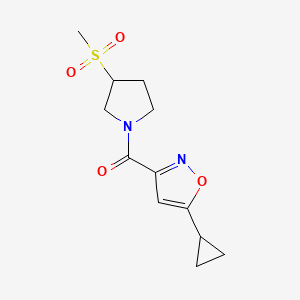
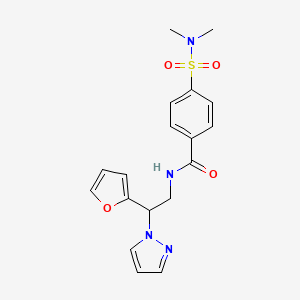
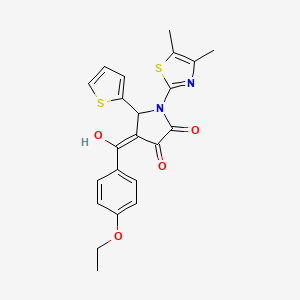

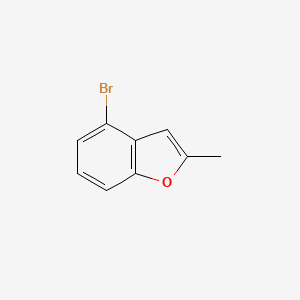


![7-ethyl-8-methyl-6-oxo-N-(3-(trifluoromethyl)phenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B3015164.png)
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B3015165.png)
![2-((4-fluorophenyl)thio)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B3015168.png)
![5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-N,N-diethyl-2-thiophenesulfonamide](/img/structure/B3015170.png)

